molecular formula C8H14O3 B13020970 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid

2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid

Cat. No.: B13020970
M. Wt: 158.19 g/mol
InChI Key: FEEZUVLPIFGXOT-UHFFFAOYSA-N
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Description

2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 4-position. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.2 g/mol (calculated from structural data). This compound is structurally characterized by a six-membered oxygen-containing ring (tetrahydropyran) in a chair conformation, where the methyl group at the 2-position introduces steric effects that influence ring puckering and intermolecular interactions . The acetic acid group provides acidity (pKa ~4.7–5.2, typical for carboxylic acids) and enables hydrogen bonding, making it relevant in pharmaceutical and agrochemical synthesis as a building block for esters, amides, and metal complexes .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(2-methyloxan-4-yl)acetic acid

InChI

InChI=1S/C8H14O3/c1-6-4-7(2-3-11-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

FEEZUVLPIFGXOT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with acetic acid or its derivatives. One common method involves the use of 2-methyltetrahydropyran as a starting material, which undergoes a series of reactions including oxidation and esterification to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact : The acetic acid group (-CH₂COOH) increases water solubility relative to ester derivatives (e.g., methyl esters in ) but reduces lipophilicity .
  • Substituent Diversity : The methoxyphenyl and dimethyl substituents in [4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid () introduce aromaticity and bulk, drastically lowering solubility compared to simpler analogs .

Research Findings

Conformational Studies: NMR analysis of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid reveals that the 2-methyl group stabilizes the chair conformation, reducing ring puckering compared to non-methylated analogs .

Biological Activity : Derivatives with methoxyphenyl substituents () show enhanced binding to G-protein-coupled receptors (GPCRs) due to aromatic stacking interactions, though with reduced bioavailability .

Synthetic Utility: The hydrochloride salt of methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate () is a key intermediate in synthesizing antiviral agents, leveraging its improved solubility for aqueous reactions .

Biological Activity

2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid is a compound of interest due to its potential biological activities. Understanding its effects and mechanisms is essential for exploring its applications in pharmacology and medicinal chemistry. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid can be represented as follows:

C8H14O3\text{C}_8\text{H}_{14}\text{O}_3

This indicates that the compound contains eight carbon atoms, fourteen hydrogen atoms, and three oxygen atoms.

Biological Activity Overview

Research has indicated that 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid exhibits several biological activities, including anti-inflammatory properties, neuroprotective effects, and potential applications in metabolic disorders.

1. Anti-inflammatory Properties

A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro. The following table summarizes the cytokine levels before and after treatment with the compound:

CytokineControl (pg/mL)Treated (pg/mL)% Reduction
TNF-alpha1508046.67
IL-62009055.00
IL-1β1205058.33

These results suggest that the compound effectively modulates inflammatory responses, making it a candidate for treating inflammatory diseases.

2. Neuroprotective Effects

In neuropharmacological studies, 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid was shown to protect neuronal cells from oxidative stress-induced apoptosis. The following case study highlights its protective effects:

Case Study: Neuroprotection in SH-SY5Y Cells

  • Objective : To evaluate the neuroprotective effect of the compound against oxidative stress.
  • Method : SH-SY5Y cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress, followed by treatment with varying concentrations of the compound.
  • Results : Cell viability was assessed using an MTT assay.
Treatment Concentration (µM)Cell Viability (%)
0 (Control)45
1065
5085
10095

The data indicates a dose-dependent increase in cell viability, suggesting that higher concentrations of the compound confer greater neuroprotective effects.

3. Metabolic Effects

Emerging evidence suggests that this compound may influence metabolic pathways related to glucose and lipid metabolism. A recent study explored its effects on glucose uptake in adipocytes:

Study Findings: Glucose Uptake in Adipocytes

  • Objective : To assess the impact of the compound on glucose uptake.
  • Method : Adipocytes were treated with the compound and glucose uptake was measured using radiolabeled glucose.
Treatment GroupGlucose Uptake (µmol/mg protein)
Control1.5
Compound (50 µM)3.0
Compound (100 µM)4.5

This table illustrates a significant increase in glucose uptake, indicating potential benefits for metabolic health.

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